

The NLRP3 Inflammasome Inhibitor NP3-146: A Technical Guide

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Compound of Interest

Compound Name: NP3-146

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This technical guide provides an in-depth overview of **NP3-146**, a potent and specific inhibitor of the NLRP3 inflammasome. This document details its chemical properties, mechanism of action, and provides comprehensive experimental protocols for its use in both in vitro and in vivo research settings.

Core Data Presentation

Property	Value	Reference
CAS Number	210826-47-4	[1]
Molecular Weight	442.96 g/mol	[1][2]
Synonyms	NLRP3-IN-5	[1]

Introduction to NP3-146 and the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. It is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of pro-inflammatory cytokines, interleukin-1 β (IL-1 β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death

known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.

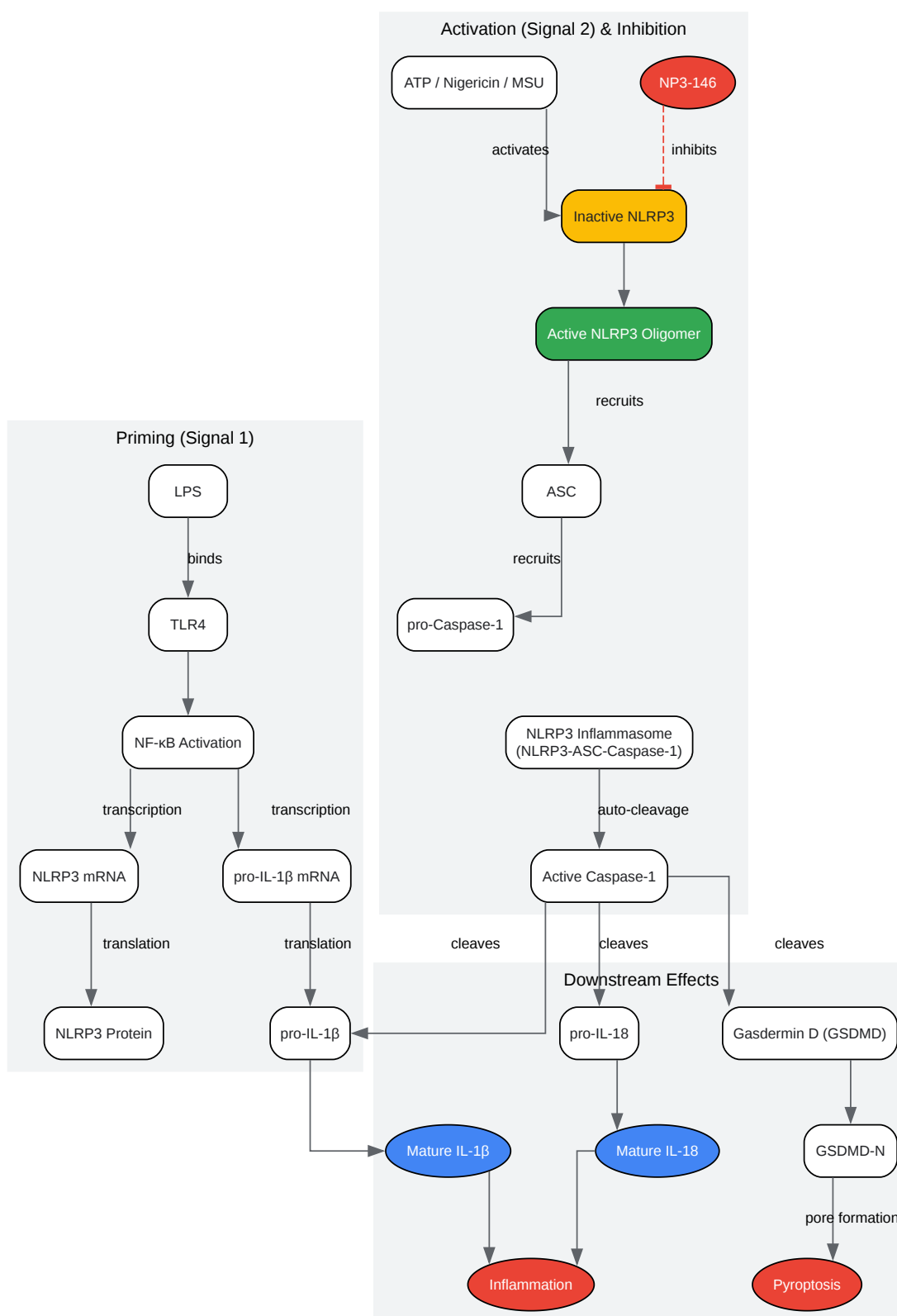
NP3-146 is a small molecule inhibitor that directly targets the NLRP3 protein. It functions by locking the NACHT domain of NLRP3 in an inactive conformation, thereby preventing the conformational changes necessary for inflammasome assembly and activation.

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by NP3-146

The canonical activation of the NLRP3 inflammasome is a two-step process:

- **Priming (Signal 1):** This step is typically initiated by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). This leads to the upregulation of NLRP3 and pro-IL-1 β gene expression through the NF- κ B signaling pathway.
- **Activation (Signal 2):** A diverse range of stimuli, including ATP, nigericin, and monosodium urate (MSU) crystals, can trigger the assembly of the NLRP3 inflammasome. This assembly involves the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1.

The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1 β and pro-IL-18 into their mature, secreted forms. Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and pyroptotic cell death. **NP3-146** directly binds to the NACHT domain of NLRP3, preventing its activation and the subsequent downstream signaling cascade.



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Figure 1. Canonical NLRP3 inflammasome activation pathway and point of inhibition by **NP3-146**.

Experimental Protocols

In Vitro Assessment of NP3-146 Activity in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the isolation and culture of murine BMDMs and the subsequent assessment of **NP3-146**'s inhibitory effect on NLRP3 inflammasome activation.

3.1.1. Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Euthanize a C57BL/6 mouse according to institutional guidelines.
- Sterilize the mouse by immersing it in 70% ethanol.
- Dissect the femurs and tibias and remove all muscle and connective tissue.
- Flush the bone marrow from the bones using a 27G needle and a syringe filled with DMEM.
- Centrifuge the cell suspension at 300 x g for 10 minutes.
- Lyse red blood cells using a suitable lysis buffer for 3 minutes at room temperature.
- Wash the cells with DMEM and centrifuge again.
- Resuspend the cell pellet in BMDM differentiation medium (DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF).
- Culture the cells in non-tissue culture treated petri dishes at 37°C in a 5% CO2 incubator.
- Add fresh differentiation medium on day 3.
- Harvest the differentiated, adherent macrophages on day 7 for experiments.

3.1.2. NLRP3 Inflammasome Activation and Inhibition Assay[\[6\]](#)[\[7\]](#)

- Seed the differentiated BMDMs in a 96-well plate at a density of 2×10^5 cells/well and allow them to adhere overnight.
- Prime the cells with 500 ng/mL of lipopolysaccharide (LPS) in serum-free medium for 3-4 hours.
- Pre-treat the cells with various concentrations of **NP3-146** (e.g., 1 nM to 10 μ M) or vehicle (DMSO) for 30 minutes.
- Activate the NLRP3 inflammasome by adding 5 mM ATP for 30-45 minutes or 10 μ M nigericin for 45-60 minutes.
- Collect the cell culture supernatants for analysis.
- Measure the concentration of secreted IL-1 β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
- Assess caspase-1 activation by performing a Western blot on the cell supernatants for the cleaved p20 subunit of caspase-1 (see section 3.3).

In Vivo Assessment of NP3-146 in a Monosodium Urate (MSU)-Induced Peritonitis Model[8][9]

This protocol describes the induction of sterile peritonitis in mice using MSU crystals and the evaluation of **NP3-146**'s anti-inflammatory effects.

- Prepare MSU crystals by dissolving uric acid in NaOH at 70°C, allowing it to crystallize, and then washing and sterilizing the crystals.
- Administer **NP3-146** (e.g., 10-50 mg/kg) or vehicle to C57BL/6 mice via intraperitoneal (i.p.) or oral administration.
- After a designated pre-treatment time (e.g., 30-60 minutes), inject 0.5 mg of MSU crystals in sterile PBS into the peritoneal cavity of the mice.
- At a specified time point post-MSU injection (e.g., 6 hours), euthanize the mice.

- Perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid.
- Centrifuge the peritoneal lavage fluid to pellet the cells.
- Analyze the supernatant for IL-1 β levels by ELISA.
- Resuspend the cell pellet and perform cell counts and differential analysis (e.g., by flow cytometry) to determine the number of recruited neutrophils.

Western Blot Analysis of Cleaved Caspase-1 and IL-1 β [8][10][11]

This protocol details the detection of the active, cleaved forms of caspase-1 and IL-1 β in cell culture supernatants.

- Precipitate the proteins from the collected cell culture supernatants using a methanol/chloroform precipitation method.
- Wash the protein pellet with methanol and air-dry.
- Resuspend the pellet in Laemmli sample buffer.
- Boil the samples at 95°C for 5 minutes.
- Separate the proteins by SDS-PAGE on a 15% polyacrylamide gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against the cleaved p20 subunit of caspase-1 and the mature p17 subunit of IL-1 β overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Conclusion

NP3-146 is a valuable research tool for investigating the role of the NLRP3 inflammasome in health and disease. Its high potency and specificity make it suitable for a wide range of in vitro and in vivo applications. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of NLRP3 inhibition in various inflammatory conditions. It is recommended that researchers optimize these protocols for their specific experimental systems.

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